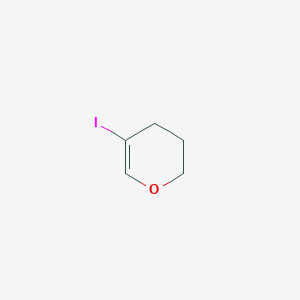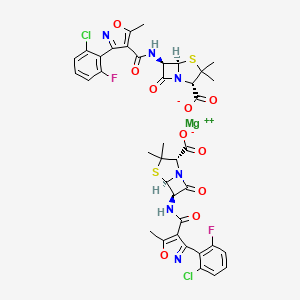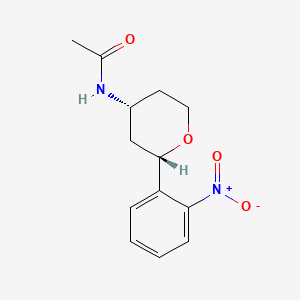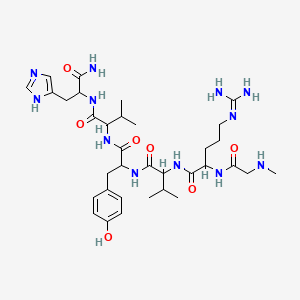![molecular formula C42H52N2O16 B12302685 methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)
methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[5-[5-[(3-amino-6-metil-5-oxo-2H-piran-2-il)oxi]-4-hidroxi-6-metiloxan-2-il]oxi-4-(dimetilamino)-6-metiloxan-2-il]oxi-2-etil-2,5,7,10-tetrahidroxi-6,11-dioxo-3,4-dihidro-1H-tetraceno-1-carboxilato de metilo es un compuesto orgánico complejo con una estructura multifacética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso normalmente comienza con la preparación de compuestos intermedios, que luego se combinan a través de una serie de reacciones para formar el producto final. Las rutas sintéticas comunes pueden incluir:
Reacciones de condensación: Combinación de moléculas más pequeñas para formar estructuras más grandes y complejas.
Reacciones de oxidación y reducción: Modificación del estado de oxidación de átomos específicos dentro de la molécula.
Reacciones de sustitución: Reemplazo de un grupo funcional por otro para lograr la estructura química deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos garantizan un alto rendimiento y pureza del producto final, lo cual es esencial para su aplicación en diversas industrias.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: La adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: El reemplazo de un grupo funcional por otro.
Hidrólisis: La escisión de enlaces químicos mediante la adición de agua.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).
Agentes reductores: Como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Catalizadores: Como paladio sobre carbono (Pd/C) o platino (Pt).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales permiten una amplia gama de modificaciones químicas, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En biología, el compuesto puede utilizarse como una sonda para estudiar diversas vías bioquímicas. Su capacidad para interactuar con enzimas o receptores específicos lo hace útil para comprender los procesos celulares y desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, la estructura y reactividad únicas del compuesto pueden aprovecharse para el desarrollo de fármacos. Podría servir como un compuesto líder para diseñar nuevos fármacos con mayor eficacia y menos efectos secundarios.
Industria
En la industria, el compuesto puede utilizarse en la producción de productos químicos especiales, como colorantes, pigmentos y polímeros. Su versatilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones iónicas y enlaces covalentes con estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen:
- 4-[5-[5-[(3-amino-6-metil-5-oxo-2H-piran-2-il)oxi]-4-hidroxi-6-metiloxan-2-il]oxi-4-(dimetilamino)-6-metiloxan-2-il]oxi-2-etil-2,5,7,10-tetrahidroxi-6,11-dioxo-3,4-dihidro-1H-tetraceno-1-carboxilato de metilo
- 4-[5-[5-[(3-amino-6-metil-5-oxo-2H-piran-2-il)oxi]-4-hidroxi-6-metiloxan-2-il]oxi-4-(dimetilamino)-6-metiloxan-2-il]oxi-2-etil-2,5,7,10-tetrahidroxi-6,11-dioxo-3,4-dihidro-1H-tetraceno-1-carboxilato de metilo
Singularidad
La singularidad de este compuesto radica en su disposición específica de grupos funcionales y su capacidad para sufrir una amplia gama de reacciones químicas. Esta versatilidad lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C42H52N2O16 |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H52N2O16/c1-8-42(53)15-27(30-19(34(42)40(52)54-7)11-20-31(36(30)50)37(51)33-24(46)10-9-23(45)32(33)35(20)49)58-28-13-22(44(5)6)38(17(3)55-28)59-29-14-26(48)39(18(4)56-29)60-41-21(43)12-25(47)16(2)57-41/h9-12,16-18,22,26-29,34,38-39,41,45-46,48,50,53H,8,13-15,43H2,1-7H3 |
Clave InChI |
GFEWKUPUJDGEKH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)



